molecular formula C5H12ClN B6225556 (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride CAS No. 2770353-37-0

(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride

Cat. No.: B6225556
CAS No.: 2770353-37-0
M. Wt: 121.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride: is a chiral amine compound characterized by a cyclopropane ring substituted with two methyl groups and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available cyclopropane derivatives.

    Key Steps:

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride involves scalable processes:

    Batch Reactors: Used for precise control over reaction conditions.

    Continuous Flow Reactors: Employed for high-throughput synthesis, improving efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclopropane carboxylic acids.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the amine to its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclopropane carboxylic acids.

    Reduction: Cyclopropanol derivatives.

    Substitution: N-alkyl or N-acyl cyclopropane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used in asymmetric synthesis to create chiral catalysts.

    Building Block: Serves as a precursor in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceutical Intermediates: Utilized in the synthesis of drugs, particularly those targeting the central nervous system.

    Drug Design: Explored for its potential as a scaffold in the design of new therapeutic agents.

Industry

    Materials Science: Used in the development of novel materials with unique mechanical properties due to the rigidity of the cyclopropane ring.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride exerts its effects depends on its application:

    Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

    Receptor Binding: In medicinal chemistry, it can interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.

    Cyclopropane derivatives: Other cyclopropane-based amines and their hydrochloride salts.

Uniqueness

    Chirality: The (1R,2R) configuration imparts unique stereochemical properties, influencing its reactivity and interaction with biological targets.

    Stability: The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride, highlighting its synthesis, reactivity, applications, and unique properties

Properties

CAS No.

2770353-37-0

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.